molecular formula C16H16O4 B1243369 2-O-methylisohemigossylic acid lactone

2-O-methylisohemigossylic acid lactone

Cat. No. B1243369
M. Wt: 272.29 g/mol
InChI Key: BTSBSVVWGQHNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-methylisohemigossylic acid lactone is a natural product found in Bombax ceiba and Ceiba pentandra with data available.

Scientific Research Applications

Application in Cancer Research

2-O-Methylisohemigossylic acid lactone, a sesquiterpene isolated from the roots of Gossampinus malabarica, has shown potent growth inhibitory effects against human promyelotic leukemia HL-60 cells. This compound induces apoptotic morphological changes in the nucleus, including chromatin condensation. It causes dose- and time-dependent DNA fragmentation characteristic of apoptosis, with involvement of the caspase cascade in this process (Hibasami et al., 2004).

Chemical Structure and Identification

Research has been conducted to accurately identify and categorize compounds related to this compound. An example includes the reidentification of a sesquiterpene lactone from Salmalia malbaricum (syn Bombax malbaricum) roots, previously identified as a different compound (Puckhaber & Stipanovic, 2001).

Potential for Oligomer Formation in Atmospheric Chemistry

This compound may also be relevant in the study of secondary organic aerosols (SOA) in atmospheric chemistry. Research into the reactions of lactones in SOA suggests the potential for oligomer formation, impacting the understanding of atmospheric processes (Jiang, Hill, & Elrod, 2018).

properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

5-hydroxy-11-methoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one

InChI

InChI=1S/C16H16O4/c1-7(2)9-6-11(17)13-12-10(9)5-8(3)14(19-4)15(12)20-16(13)18/h5-7,17H,1-4H3

InChI Key

BTSBSVVWGQHNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C(C=C2C(C)C)O)C(=O)OC3=C1OC

synonyms

2-O-methylisohemigossylic acid lactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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